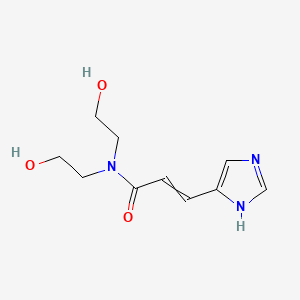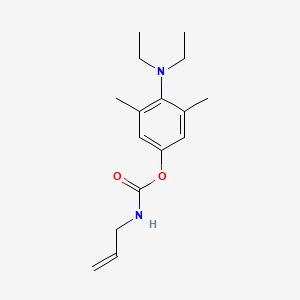![molecular formula C26H14O2 B14619328 [3,3'-Bi-1H-phenalene]-1,1'-dione CAS No. 58941-00-7](/img/structure/B14619328.png)
[3,3'-Bi-1H-phenalene]-1,1'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3’-Bi-1H-phenalene]-1,1’-dione is a polycyclic aromatic hydrocarbon (PAH) that is structurally characterized by two phenalene units connected through a biaryl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bi-1H-phenalene]-1,1’-dione typically involves the coupling of two phenalene units. One common method is the oxidative coupling of phenalene derivatives using reagents such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bi-1H-phenalene]-1,1’-dione may involve large-scale oxidative coupling processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[3,3’-Bi-1H-phenalene]-1,1’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenalene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3,3’-Bi-1H-phenalene]-1,1’-dione is used as a building block for the synthesis of more complex polycyclic aromatic compounds. It is also studied for its electronic properties and potential use in organic semiconductors.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.
Industry
In the industrial sector, [3,3’-Bi-1H-phenalene]-1,1’-dione is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism by which [3,3’-Bi-1H-phenalene]-1,1’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer activity. Additionally, it can modulate the activity of certain enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenalene: A simpler PAH with a single phenalene unit.
Naphthalene: Another PAH with two fused benzene rings.
Anthracene: A PAH with three fused benzene rings.
Uniqueness
[3,3’-Bi-1H-phenalene]-1,1’-dione is unique due to its biaryl linkage, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to simpler PAHs like phenalene and naphthalene.
Propiedades
Número CAS |
58941-00-7 |
|---|---|
Fórmula molecular |
C26H14O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(3-oxophenalen-1-yl)phenalen-1-one |
InChI |
InChI=1S/C26H14O2/c27-23-13-21(17-9-1-5-15-7-3-11-19(23)25(15)17)22-14-24(28)20-12-4-8-16-6-2-10-18(22)26(16)20/h1-14H |
Clave InChI |
WSWAFKSNTJVLEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=CC(=O)C3=CC=C2)C4=CC(=O)C5=CC=CC6=C5C4=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



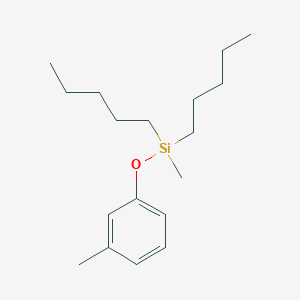
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)

![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)

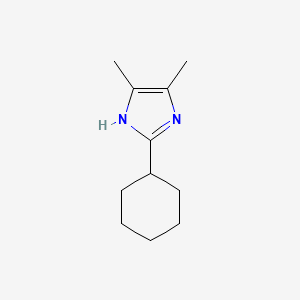
![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)

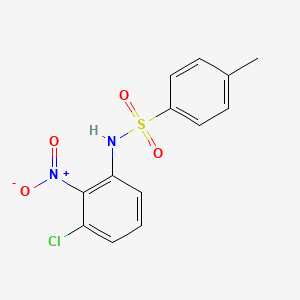
![Carbamic acid, phenyl[(2-propenylamino)carbonyl]-, ethyl ester](/img/structure/B14619309.png)
